Astragaloside A

准备方法

合成路线和反应条件: 黄芪甲苷可以通过多种方法合成,包括酸水解、酶水解和黄芪皂苷IV的史密斯降解 . 这些方法涉及破坏黄芪皂苷IV中的糖苷键以生成黄芪甲苷.

工业生产方法: 黄芪甲苷的工业生产通常涉及从黄芪根中提取黄芪皂苷IV,然后进行水解以生产黄芪甲苷。 提取过程通常使用甲醇、乙醇和二甲亚砜等溶剂 .

化学反应分析

反应类型: 黄芪甲苷会发生各种化学反应,包括氧化、还原和取代反应。这些反应对于修饰该化合物以增强其药理特性至关重要.

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾.

还原: 使用硼氢化钠和氢化锂铝等还原剂.

取代: 取代反应通常涉及亲核试剂,如氢氧根离子或胺.

科学研究应用

Pharmacological Effects

The pharmacological effects of Astragaloside A can be categorized into several key areas:

-

Anti-inflammatory Effects

- This compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a central regulator of inflammatory responses. Studies indicate that it significantly reduces levels of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6) in various models of inflammation .

- In animal models, treatment with this compound reduced inflammation in conditions such as acute lung injury and cardiac dysfunction induced by lipopolysaccharides (LPS) .

-

Cardiovascular Protection

- This compound exhibits cardioprotective properties by improving myocardial function and reducing cardiac hypertrophy. It enhances autophagy and decreases oxidative stress in cardiomyocytes, thereby protecting against ischemic injuries .

- Clinical studies have suggested its efficacy in treating heart failure and other cardiovascular diseases through modulation of various signaling pathways, including the PI3K/Akt and AMPK pathways .

-

Neuroprotection

- The compound has demonstrated neuroprotective effects in models of cerebral ischemia and neurodegenerative diseases. It can inhibit neuronal apoptosis and promote neuronal survival through antioxidant mechanisms .

- Research indicates that this compound may enhance cognitive function and reduce the risk of neurodegenerative conditions by mitigating oxidative stress and inflammation in the brain .

-

Antidiabetic Properties

- This compound has been shown to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for diabetes management. It acts by modulating glucose transporters and enhancing pancreatic beta-cell function .

- In diabetic models, treatment with this compound resulted in reduced blood glucose levels and improved lipid profiles .

-

Anticancer Activity

- Emerging evidence suggests that this compound possesses anticancer properties by inhibiting cancer cell proliferation, inducing apoptosis, and enhancing the efficacy of chemotherapeutic agents .

- It has been reported to modulate various signaling pathways involved in cancer progression, including the EGFR/Nrf2 pathway and the JNK/c-Jun/AP-1 pathway .

Case Studies

Several case studies highlight the therapeutic applications of this compound:

-

Cardiovascular Disease :

- In a clinical trial involving patients with chronic heart failure, treatment with this compound resulted in significant improvements in cardiac function as measured by echocardiography.

-

Diabetes Management :

- A study on diabetic rats demonstrated that administration of this compound led to a marked decrease in fasting blood glucose levels and improved insulin sensitivity compared to controls.

-

Neurodegenerative Disorders :

- Research involving Alzheimer's disease models showed that this compound treatment improved cognitive performance and reduced amyloid plaque deposition.

作用机制

黄芪甲苷通过各种分子靶点和途径发挥作用:

相似化合物的比较

黄芪甲苷通常与黄芪属中的其他皂苷进行比较,例如黄芪皂苷IV、黄芪皂苷II和黄芪皂苷III . 虽然这些化合物具有相似的结构和生物活性,但黄芪甲苷在更高的效力和更广泛的药理作用方面是独一无二的 .

类似化合物:

- 黄芪皂苷IV

- 黄芪皂苷II

- 黄芪皂苷III

黄芪甲苷以其增强的生物利用度和更强的治疗潜力而脱颖而出,使其成为研究和临床应用中的宝贵化合物.

生物活性

Astragaloside A (AS-A), a bioactive compound derived from Astragalus membranaceus, has garnered attention for its diverse biological activities, particularly in the realms of immunomodulation, anti-inflammatory effects, and organ protection. This article reviews the current understanding of AS-A's biological activity, with a focus on its pharmacological effects, underlying mechanisms, and relevant case studies.

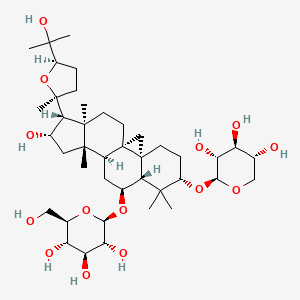

Chemical Structure and Properties

This compound is a cycloartane-type triterpene glycoside characterized by its molecular formula and molecular weight of 784.97 Da. Its structure contributes to its solubility and interaction with various biological targets.

Pharmacological Effects

1. Anti-inflammatory Activity

AS-A exhibits significant anti-inflammatory properties. Research indicates that it modulates key signaling pathways involved in inflammation, such as NF-κB and PI3K/Akt/mTOR pathways. For instance:

- Study Findings : In a study involving acute lung injury (ALI) models, AS-A administration resulted in decreased serum levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) and improved histopathological outcomes in lung tissues .

- Mechanism : AS-A's inhibition of the NF-κB pathway was shown to correlate with reduced expression of inflammatory genes and proteins in various tissues .

2. Cardioprotective Effects

AS-A has demonstrated cardioprotective effects in models of myocardial ischemia. It enhances the survival of cardiomyocytes by reducing oxidative stress and apoptosis through modulation of signaling pathways such as ERK1/2 and PI3K/Akt .

3. Neuroprotective Effects

In studies on cerebral ischemia-reperfusion injury, AS-A was found to protect neurons by inhibiting apoptosis via the ryanodine receptor pathway. This effect was associated with downregulation of pro-apoptotic proteins and enhancement of antioxidant defenses .

Case Studies

Case Study 1: Acute Lung Injury

In a controlled study on rats with ALI, AS-A was administered at varying doses (20 mg/kg, 40 mg/kg, 80 mg/kg). The results showed:

- Reduction in Inflammatory Markers : Significant decreases in TNF-α and IL-6 levels were observed in serum and bronchoalveolar lavage fluid (BALF).

- Histological Improvements : Lung tissues exhibited reduced edema and inflammatory cell infiltration post-treatment .

Case Study 2: Myocardial Infarction

A clinical trial investigated the effects of AS-A combined with stem cell therapy in patients with myocardial infarction:

- Outcome Measures : Patients receiving AS-A showed improved cardiac function and reduced infarct size compared to control groups.

- Mechanistic Insights : Enhanced stem cell proliferation and differentiation were attributed to AS-A's immunomodulatory effects .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H68O14/c1-35(2)24(54-33-29(48)26(45)20(44)17-51-33)9-11-41-18-40(41)13-12-37(5)31(39(7)10-8-25(55-39)36(3,4)50)19(43)15-38(37,6)23(40)14-21(32(35)41)52-34-30(49)28(47)27(46)22(16-42)53-34/h19-34,42-50H,8-18H2,1-7H3/t19-,20+,21-,22+,23-,24-,25+,26-,27+,28-,29+,30+,31-,32-,33-,34+,37+,38-,39-,40-,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNWISYXSJWHRY-AUJDEUPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@@]6(CC[C@@H](O6)C(C)(C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H68O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347884 | |

| Record name | Astragaloside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83207-58-3 | |

| Record name | Astragaloside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83207-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Astragaloside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083207583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Astragaloside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASTRAGALOSIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A592W8XKE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。